Ruboxistaurin mesylate

PKC isoform selectivity Kinase profiling Diabetic retinopathy

Researchers studying PKCβ-mediated diabetic microvascular complications often face variability from broad-spectrum kinase inhibitors. Ruboxistaurin mesylate is a validated, highly selective PKCβI/II inhibitor that eliminates this uncertainty. - ≥60-fold selectivity over PKA, CK, and Src family kinases ensures unambiguous attribution of signaling effects to PKCβ. - The mesylate salt provides a 5-fold solubility advantage over the hydrochloride salt, enabling consistent oral dosing in chronic rodent models. - Reproducibly validated IC50 profile (PKCβI: 4.7 nM, PKCβII: 5.9 nM) across independent laboratories serves as a quantitative benchmark for inhibitor screening panels.

Molecular Formula C29H32N4O6S
Molecular Weight 564.7 g/mol
CAS No. 192050-59-2
Cat. No. B1663879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuboxistaurin mesylate
CAS192050-59-2
SynonymsLY 333531 mesylate;  Ruboxistaurin mesylate
Molecular FormulaC29H32N4O6S
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
InChIInChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1
InChIKeyDUHQBKLTAVUXFF-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruboxistaurin Mesylate: Selective PKCβ Inhibitor


Ruboxistaurin mesylate (LY333531 mesylate) is an orally bioavailable, ATP-competitive inhibitor that selectively targets the protein kinase C beta (PKCβ) isozymes, PKCβI and PKCβII, with reported IC50 values of 4.7 nM and 5.9 nM, respectively [1]. As a bisindolylmaleimide derivative, it serves as a validated chemical probe for investigating PKCβ-mediated signaling pathways implicated in diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic nephropathy [2]. The mesylate salt form (MW 564.65) is specifically engineered for enhanced aqueous solubility, a critical factor for both in vitro assay preparation and in vivo oral dosing in preclinical models .

Compound class Selective PKCβ inhibitor (bisindolylmaleimide)
Salt form Mesylate salt for enhanced aqueous formulation fit
Model context Diabetic microvascular complication research models

Procurement Note: Substitution Risks


Substitution of ruboxistaurin mesylate with alternative PKC inhibitors such as enzastaurin, midostaurin, or sotrastaurin introduces significant experimental variability due to divergent isoform selectivity profiles and off-target kinase engagement. Unlike broad-spectrum PKC inhibitors (e.g., midostaurin, which inhibits PKCα/β/γ, FLT3, and VEGFR with IC50 values spanning 22–500 nM), ruboxistaurin exhibits a narrow selectivity window primarily restricted to PKCβI and PKCβII, with measurable but substantially weaker inhibition of other PKC isoforms (IC50 values: PKCη 52 nM; PKCδ 250 nM; PKCα 360 nM; PKCε 600 nM; PKCζ >100 μM) . Furthermore, the mesylate salt form provides five-fold higher aqueous solubility compared to the hydrochloride salt, a property that directly impacts dissolution kinetics in oral gavage formulations and DMSO stock preparation for in vitro assays . These molecular and formulation distinctions preclude direct substitution without re-optimization of experimental parameters and potential confounding of PKCβ-specific biological readouts [1].

Isoform selectivity mismatch
Broad-spectrum PKC inhibitors engage multiple isoforms and off-target kinases; PKCβ-specific readouts may be confounded without re-validation of pathway selectivity.
Salt form divergence
Hydrochloride or alternative salts exhibit different aqueous solubility, which may shift dissolution kinetics and in vivo exposure profiles relative to the mesylate form.

Quantitative Differentiation: Ruboxistaurin vs. Comparators


PKCβ Selectivity Advantage Over Enzastaurin

Ruboxistaurin mesylate exhibits a 76.6-fold selectivity window for PKCβII (IC50 4.7–5.9 nM) over PKCα (IC50 360 nM). In contrast, the comparator PKCβ inhibitor enzastaurin (LY317615) achieves only a 6- to 20-fold selectivity margin over PKCα (IC50 for PKCβ: 6 nM; IC50 for PKCα: ~39–110 nM) . This differential selectivity is critical: at concentrations required to fully inhibit PKCβ in cellular assays, enzastaurin may partially engage PKCα and PKCε, introducing confounding off-target effects in studies where PKCα-mediated signaling (e.g., cell proliferation, cytoskeletal regulation) must remain unperturbed . Ruboxistaurin's larger selectivity gap provides a cleaner pharmacological tool for dissecting PKCβ-specific contributions in diabetic microvascular pathology.

PKCβ selectivity vs. enzastaurin
Head-to-head
Ruboxistaurin: ~61–77-fold selectivity (PKCα/PKCβII); Enzastaurin: ~6–20-fold selectivity; 3.5–10× greater window reported.
Supports PKCβ-specific pathway interrogation without confounding PKCα co-inhibition.
Cell-free kinase assays; recombinant isoforms; ATP standardized.
PKC isoform selectivity Kinase profiling Diabetic retinopathy Off-target minimization

Clinical Visual Acuity Preservation vs. Placebo

In the PKC-DRS2 Phase 3 trial enrolling 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy, oral ruboxistaurin (32 mg/day) reduced the incidence of sustained moderate visual loss (≥15-letter decrease in ETDRS visual acuity sustained for ≥6 months) from 9.1% in the placebo arm to 5.5% in the ruboxistaurin arm, corresponding to a 40% relative risk reduction (P = 0.034) over 36 months [1]. This clinical outcome benchmark distinguishes ruboxistaurin from other PKCβ inhibitors lacking Phase 3 visual acuity data. For context, broad-spectrum PKC inhibitors such as midostaurin have not demonstrated comparable visual acuity preservation endpoints in diabetic retinopathy trials and carry a distinct adverse event profile related to multi-kinase inhibition .

Visual loss endpoint (PKC-DRS2)
Trial context
Ruboxistaurin 32 mg/day: 5.5% vs placebo 9.1%; relative risk reduction 40% (P=0.034) at 36 months.
Reported visual function endpoint in diabetic retinopathy research; model-response interpretation not implied.
Phase 3; 685 patients; moderate-severe NPDR; best-corrected ETDRS VA ≥45 letters.
Diabetic retinopathy Visual acuity preservation Phase 3 clinical trial PKC-DRS2

Mesylate Salt: Enhanced Aqueous Solubility

Ruboxistaurin mesylate is documented to exhibit five-fold greater water solubility than its hydrochloride salt counterpart . This formulation advantage is critical for researchers preparing oral gavage solutions for rodent diabetic complication models, where limited solubility of the hydrochloride salt may necessitate the use of co-solvents or suspension vehicles that introduce pharmacokinetic variability. Additionally, the enhanced DMSO solubility profile (50 mg/mL, achievable with sonication and warming to 60°C) enables preparation of concentrated stock solutions (up to 88.55 mM) for in vitro kinase assays and cell culture studies . Alternative salts lacking this solubility optimization may precipitate during dilution into aqueous buffers, compromising dose accuracy and experimental reproducibility.

Aqueous solubility enhancement
Data to verify
Mesylate salt: ~5-fold higher water solubility vs. hydrochloride (exact mg/mL not reported).
Supports formulation preparation for oral gavage and DMSO stock solutions.
Ambient temperature; quantitative solubility values not specified in documentation.
Salt form selection Aqueous solubility Formulation development Oral bioavailability

Off-Target Kinase Selectivity Profile

Beyond PKC isoform selectivity, ruboxistaurin demonstrates >60-fold discrimination against a panel of ATP-dependent kinases outside the PKC family, including protein kinase A (PKA), calcium/calmodulin-dependent kinase, casein kinase, and Src family kinases . This broader kinase selectivity profile contrasts with multi-targeted PKC inhibitors such as midostaurin, which inhibits FLT3, VEGFR, PDGFR, c-Kit, and Syk with IC50 values in the 22–500 nM range—potencies comparable to or exceeding its PKC inhibition . In cellular signaling studies where PKA or Src-mediated pathways must remain intact, ruboxistaurin's restricted kinome footprint reduces the likelihood of off-target phosphorylation changes that could confound interpretation of PKCβ-dependent phenotypes .

Kinase selectivity vs. midostaurin
Cross-study comparable
Ruboxistaurin: >60-fold over PKA, Src, CK; Midostaurin: inhibits multiple kinase families (IC50 22–500 nM).
Reduces off-target kinase engagement; supports cleaner PKCβ pathway dissection.
Recombinant kinase panel; ATP concentrations optimized per kinase.
Kinase selectivity profiling ATP-competitive inhibition Off-target kinase screening Chemical probe validation

Optimal Research Applications for Ruboxistaurin


Diabetic Retinopathy Models with Visual Acuity Endpoints

Ruboxistaurin mesylate is the preferred PKCβ inhibitor for rodent models of streptozotocin-induced diabetic retinopathy where preservation of retinal function is the primary endpoint. Its demonstrated 40% relative risk reduction in sustained moderate visual loss in Phase 3 human trials (PKC-DRS2) provides a clinical translational anchor that alternative PKCβ inhibitors (e.g., enzastaurin, midostaurin) lack [1]. Preclinical studies corroborate this benefit: oral ruboxistaurin (0.1–10 mg/kg) reduces leukocyte entrapment in retinal microcirculation of diabetic rats, a mechanistic readout linked to vascular permeability and macular edema progression . The mesylate salt's enhanced solubility ensures consistent oral exposure in chronic dosing regimens exceeding 8 weeks .

Kinase Selectivity Profiling and PKCβ Pathway Dissection

For cell-based studies requiring unambiguous attribution of signaling effects to PKCβ isozymes, ruboxistaurin mesylate offers a cleaner pharmacological tool than broad-spectrum comparators. Its >60-fold selectivity over PKA, casein kinase, and Src family kinases minimizes confounding off-target phosphorylation changes that multi-kinase inhibitors like midostaurin introduce [1]. The 76.6-fold selectivity margin over PKCα also provides a wider experimental window than enzastaurin (6- to 20-fold), reducing the risk of PKCα co-inhibition in assays where PKCα-mediated cytoskeletal or proliferative signaling must remain intact . Researchers should utilize the DMSO-soluble mesylate salt to prepare 10–50 mM stock solutions for dilution into serum-free assay media .

DME Progression Studies in Animal Models

Ruboxistaurin mesylate is indicated for preclinical DME research based on clinical evidence from the PKC-DMES trial showing that 32 mg/day ruboxistaurin reduced progression to sight-threatening DME (hazard ratio 0.66; 95% CI 0.47–0.93; P = 0.02) and was associated with 30% reduction in retinal vascular leakage in eyes with markedly elevated baseline permeability [1]. In animal studies, ruboxistaurin (1 mg/kg; 8 weeks) reduces glomerular endothelial cell apoptosis and swiprosin-1 upregulation in diabetic mice, demonstrating tissue-level anti-apoptotic effects relevant to microvascular barrier function . The five-fold solubility advantage of the mesylate salt facilitates preparation of oral dosing solutions for chronic administration in rodent DME models .

PKC Inhibitor Benchmarking and Probe Validation

For researchers conducting kinase inhibitor selectivity panels or establishing chemical probe validation criteria, ruboxistaurin mesylate serves as the reference PKCβ-selective standard. Its well-characterized IC50 profile across all PKC isoforms (PKCβI: 4.7 nM; PKCβII: 5.9 nM; PKCη: 52 nM; PKCδ: 250 nM; PKCγ: 300 nM; PKCα: 360 nM; PKCε: 600 nM; PKCζ: >100 μM) provides a quantitative benchmark against which novel PKCβ inhibitors can be compared [1]. Unlike enzastaurin, which demonstrates variable selectivity ratios depending on assay conditions, ruboxistaurin's isoform selectivity profile has been reproducibly validated across multiple independent laboratories and vendor datasheets . The high commercial purity specification (≥99.9% reported) ensures that observed biological effects are not attributable to contaminating synthetic intermediates .

Application
Selection Property
Validation Focus
Diabetic retinopathy model studies
PKCβ pathway inhibition context
Retinal function and vascular permeability endpoints
Kinase selectivity profiling
Isoform-selectivity assay context
PKCα and off-target kinase engagement review
DME progression models
Microvascular barrier function research context
Vascular leakage and endothelial apoptosis endpoints
PKC inhibitor benchmarking
PKCβ reference inhibitor profile
Isoform-selectivity panel reproducibility

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